molecular formula C7H10F2O2 B1433734 Methyl 2-(3,3-difluorocyclobutyl)acetate CAS No. 1434141-84-0

Methyl 2-(3,3-difluorocyclobutyl)acetate

Cat. No.: B1433734
CAS No.: 1434141-84-0
M. Wt: 164.15 g/mol
InChI Key: NPKKJVGBLQLQQF-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. This compound is used in various chemical and industrial applications due to its distinct properties.

Scientific Research Applications

Methyl 2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:

Safety and Hazards

“Methyl 2-(3,3-difluorocyclobutyl)acetate” is classified as a hazardous substance . It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of contact with skin or if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,3-difluorocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,3-difluorocyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps like mixing, heating, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic attack on the ester group, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,3-difluorocyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring. The presence of two fluorine atoms significantly alters its chemical behavior compared to non-fluorinated analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-(3,3-difluorocyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKJVGBLQLQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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